碳酸甲基联苯-4-基酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

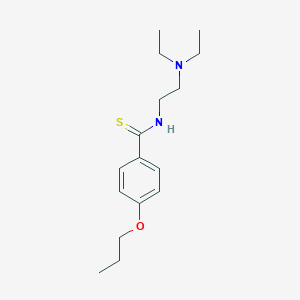

Carbonic acid methylbiphenyl-4-yl ester is a fragrance ingredient that belongs to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These fragrance ingredients are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .

Synthesis Analysis

The synthesis of carbonic acid methylbiphenyl-4-yl ester involves the reaction of an aryl alkyl alcohol with a simple carboxylic acid. Although the specific synthesis process for this compound is not detailed in the provided data, it is part of a broader class of chemical reactions used to produce AAASAE fragrance ingredients .

Molecular Structure Analysis

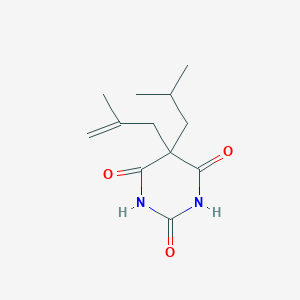

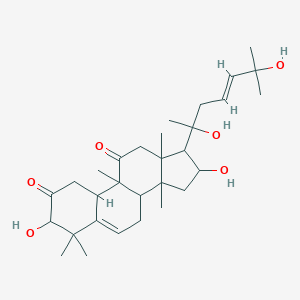

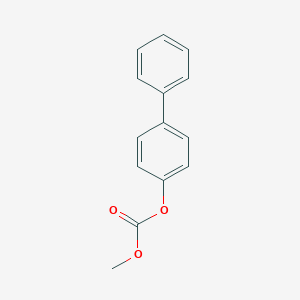

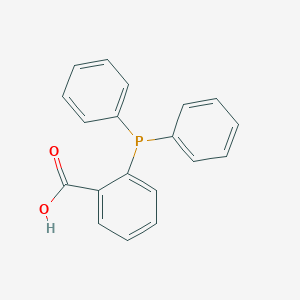

While the molecular structure of carbonic acid methylbiphenyl-4-yl ester is not explicitly described in the provided papers, it can be inferred that the compound includes a biphenyl moiety as part of its structure. This is based on the general naming convention of esters and the mention of 4'-n-alkoxybiphenyl-4-carboxylic acids in the synthesis of related compounds, which suggests a biphenyl core structure .

Chemical Reactions Analysis

The provided papers do not offer specific details on the chemical reactions of carbonic acid methylbiphenyl-4-yl ester. However, as an ester, it would be expected to undergo reactions typical of this class of compounds, such as hydrolysis under acidic or basic conditions. The reactivity of this compound would also be influenced by the presence of the biphenyl group, which could affect its stability and reaction pathways .

Physical and Chemical Properties Analysis

The physical properties of carbonic acid methylbiphenyl-4-yl ester include its state at room temperature, solubility, and volatility, which are relevant to its use as a fragrance. The compound has been evaluated for acute toxicity, skin irritation, and skin sensitization, indicating that its safety profile has been considered in the context of its use in fragrances. However, the specific values for these properties are not provided in the abstracts .

The esters of 4'-n-alkoxybiphenyl-4-carboxylic acids, which are structurally related to carbonic acid methylbiphenyl-4-yl ester, have been shown to exhibit numerous smectic phases, including the rare smectic F phase. This suggests that the compound may have interesting liquid crystalline properties, which could be relevant for materials science applications. The smectic phases of these compounds are reported to be insensitive to small changes in molecular structure, which is in contrast to the sensitivity observed in other homologous series .

科学研究应用

Summary:

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. Photocatalytic strategies have gained attention for synthesizing esters due to their versatility and efficiency. Researchers explore three main types of photochemical reactions to synthesize esters: single electron transfer, energy transfer, and radical procedures .

Results:

Researchers have successfully synthesized various esters using these photochemical methods. Quantitative data and statistical analyses demonstrate the efficiency and selectivity of these reactions .

Organic Synthesis Using Carbonate Esters

Results:

Carbonate esters find applications as solvents in lithium batteries due to their high polarity and ability to dissolve lithium salts .

Flavor and Fragrance Industry

Results:

Carbonic acid methylbiphenyl-4-yl ester may be a potential flavor compound, but further research is needed to confirm its sensory impact .

未来方向

The development of versatile synthetic methods of ester is still an important research topic in organic chemistry . The addition of carboxylic acids to olefins is an important method to produce esters in the industry . More and more research groups have shown great interest in the synthesis of esters by photocatalytic strategies .

属性

IUPAC Name |

methyl (4-phenylphenyl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)17-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANTWTKWHLPURZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbonic acid methylbiphenyl-4-yl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)

![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)